molecular formula C13H15ClN2 B2362840 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 361534-70-5

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B2362840
CAS No.: 361534-70-5
M. Wt: 234.73
InChI Key: GKRCTNRJSDOOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro group, an isopropyl group, and a carbonitrile group attached to the tetrahydroisoquinoline core. It is a yellow to brown solid and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves the reaction of 3-chloro-5,6,7,8-tetrahydroisoquinoline with isopropyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • Tetrahydroisoquinoline

Uniqueness

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-chloro-1-propan-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c1-8(2)12-10-6-4-3-5-9(10)11(7-15)13(14)16-12/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRCTNRJSDOOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C2=C1CCCC2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.